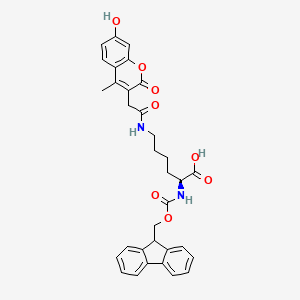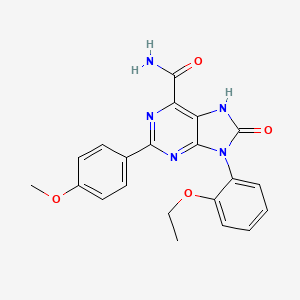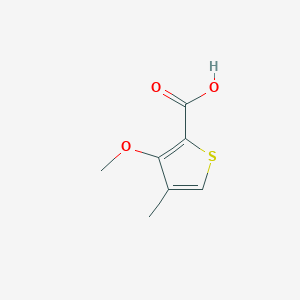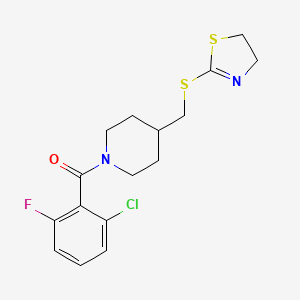![molecular formula C21H16F4N2O3S B2408926 N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide CAS No. 690245-25-1](/img/structure/B2408926.png)
N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide” is a chemical compound . It’s a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of N-trifluoromethyl compounds, including “this compound”, involves the design and synthesis of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents by silver-mediated oxidative trifluoromethylation . These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into the commonly used unsaturated substrates under photoredox catalysis .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey is GDAKRRAHPILODI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the direct incorporation of a NCF3 moiety into the commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 447.3 g/mol . The IUPAC Standard InChIKey is GDAKRRAHPILODI-UHFFFAOYSA-N . More detailed physical and chemical properties are not specified in the available data.Aplicaciones Científicas De Investigación
Antimicrobial and Antipathogenic Activity
Research into derivatives similar to N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide shows significant potential in antimicrobial and antipathogenic applications. Studies demonstrate that compounds with fluorinated benzamides exhibit considerable activity against a range of bacterial and fungal pathogens. For instance, the synthesis and evaluation of certain benzamide derivatives revealed promising antimicrobial efficacy, suggesting potential for further exploration as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science: Heat- and Solvent-Resistant Polymers
In the realm of material science, fluorinated benzamides have been employed in the synthesis of heat- and solvent-resistant polymers. Radical polymerization of trifluoromethyl-substituted N-phenylmaleimides, related in structure to the compound of interest, yielded polymers with exceptional resistance to organic solvents and thermal decomposition, indicating their utility in high-performance material applications (Matsumoto & Kimura, 1998).
Medicinal Chemistry: Drug Synthesis and Characterization
Fluorinated benzamides also find extensive applications in medicinal chemistry, where they serve as key intermediates or active compounds in the synthesis of drugs with anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For example, novel derivatives have been synthesized and characterized, displaying significant biological activities and holding promise for the development of new therapeutic agents (Küçükgüzel et al., 2013).
Spectroscopic Applications
Fluorophores derived from benzamides, including those with fluorinated moieties, are utilized in the detection of zinc(II) ions, showcasing their potential in biochemical and environmental sensing applications. The synthesis of specific fluorophores demonstrates their strong fluorescence when bound to Zn2+, making them valuable tools for the study of intracellular zinc levels (Kimber et al., 2001).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O3S/c22-18-6-1-2-7-19(18)27-20(28)15-10-8-14(9-11-15)13-26-31(29,30)17-5-3-4-16(12-17)21(23,24)25/h1-12,26H,13H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECOTJNSBXLHQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)